1-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
Description
This compound is a purine derivative with a benzyl-substituted tetrahydro-1H-purin-8-yl core linked to a piperidine-4-carboxamide moiety. Its molecular formula is C21H24N6O3, with an average molecular mass of 408.46 g/mol (calculated based on analogous structures in ).
Properties
IUPAC Name |
1-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-23-17-15(18(28)24(2)20(23)29)26(12-13-6-4-3-5-7-13)19(22-17)25-10-8-14(9-11-25)16(21)27/h3-7,14H,8-12H2,1-2H3,(H2,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACLUOOWHLEVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with a piperidine carboxamide under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Studies have indicated that derivatives containing piperidine and purine moieties exhibit antibacterial properties. For instance, compounds similar to 1-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition
- Cancer Chemotherapy
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. The presence of the piperidine ring is associated with various therapeutic effects including anesthetic and antidiabetic activities .
Study 1: Antibacterial Screening
A series of synthesized compounds based on piperidine derivatives were screened for antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited significant inhibition against Salmonella typhi, with IC50 values ranging from 0.63 to 2.14 µM .
Study 2: Enzyme Inhibition Assays
In a comparative study of enzyme inhibitors, compounds similar to this compound were tested for their inhibitory effects on acetylcholinesterase. The findings revealed that these compounds could serve as effective lead candidates for developing new therapeutics targeting neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[1,3-Dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]-4-piperidinecarboxamide
- Molecular Formula : C21H26N6O3
- Molecular Mass : 410.48 g/mol (vs. 408.46 g/mol for the target compound).
- Key Differences : The substitution of the benzyl group with a 3-methylbenzyl group increases hydrophobicity and molecular mass. This modification may enhance membrane permeability but reduce solubility in aqueous media.
- Synthesis : Similar to the target compound, synthesized via alkylation of the purine core followed by piperidine coupling (as inferred from ).
- Relevance : The methyl group on the benzyl ring could influence binding affinity in receptor pockets, as seen in kinase inhibitors where substituent bulk affects selectivity .
7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}piperidine-1-carboxamide Analogues
- Structural Features :
- Incorporates hydroxyphenyl and dimethylpiperidine groups.
- Exhibits stereochemical complexity (R/S configurations) that affects biological activity.
- Synthesis: Requires multi-step alkylation and coupling reactions under controlled conditions (e.g., BBr3-mediated deprotection in CH2Cl2) .
1-(1,3-Dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)ethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-4-piperidinecarboxamide
- Structural Features :
- Replaces the benzyl group with a thiadiazole-sulfanyl-ethyl chain.
- Introduces sulfur atoms, which may alter electronic properties and metabolic stability.
- Likely exhibits distinct pharmacokinetics due to sulfur’s influence on oxidation pathways .
Research Implications
- Target Compound vs. 3-Methylbenzyl Analog: The absence of a methyl group on the benzyl ring in the target compound may favor interactions with polar residues in enzymes or receptors, as seen in adenosine A2A antagonists .
- Hydroxy-Substituted Analogues: Enhanced solubility could make these derivatives preferable for intravenous formulations, though reduced lipophilicity might limit CNS applications .
- Thiadiazole Derivatives : The sulfur-rich structure may improve resistance to cytochrome P450 metabolism, extending half-life in vivo .
Biological Activity
1-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including enzyme inhibition, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of purine derivatives and is characterized by its complex structure which includes:
- Molecular Formula : C22H26N4O3
- Molecular Weight : 394.47 g/mol
- SMILES Notation : Cn1c2nc(N3CCNCC3)n(Cc3ccccc3)c2c(=O)n(C)c1=O
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an enzyme inhibitor. Notably:
- Dipeptidyl Peptidase IV (DPP-IV) : The compound has shown inhibitory activity against DPP-IV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes. The reported IC50 value for this inhibition is approximately 2800 nM .
Anticancer Potential
Research indicates that purine derivatives can exhibit anticancer properties. The specific compound under discussion has been evaluated for its effects against various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 15.0 |
| Melanoma | A375 | 10.5 |
| Glioblastoma | U87MG | 12.0 |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Studies have indicated that similar purine derivatives can modulate inflammatory pathways by inhibiting cytokines such as TNF-alpha and IL-6 .
Case Study 1: DPP-IV Inhibition in Diabetic Models
In a study involving diabetic mouse models, administration of the compound resulted in significant reductions in blood glucose levels compared to controls. The mechanism was attributed to DPP-IV inhibition leading to increased levels of incretin hormones .
Case Study 2: Anticancer Activity in Human Cell Lines
A series of experiments conducted on human cancer cell lines demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to untreated controls .
Q & A
Basic Question: What spectroscopic techniques are recommended for confirming the structural integrity of the compound?
Methodological Answer:
To confirm the structure, employ a multi-spectroscopic approach:
- 1H and 13C NMR : Assign chemical shifts to hydrogen and carbon nuclei, focusing on the purine core (e.g., deshielded protons at δ 8.2–8.5 ppm for aromatic purine protons) and piperidine carboxamide moiety (e.g., methyl groups at δ 1.2–1.5 ppm) .
- IR Spectroscopy : Identify key functional groups, such as the carbonyl stretch (~1680–1720 cm⁻¹ for the purine dioxo groups) and amide N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight with high accuracy (e.g., [M+H]+ ion within ±2 ppm error) .
Basic Question: How should researchers design a synthesis protocol for this compound, considering its purine and piperidine moieties?
Methodological Answer:
A stepwise synthesis strategy is recommended:
Purine Core Construction : Start with 1,3-dimethylxanthine derivatives, introducing the benzyl group at position 7 via alkylation under basic conditions (e.g., K2CO3 in DMF).
Piperidine Carboxamide Coupling : Use peptide coupling reagents (e.g., HATU or EDC) to attach the piperidine-4-carboxamide to the purine scaffold.
Reaction Screening : Employ reaction informer libraries (e.g., aryl halide screening) to optimize yields and minimize byproducts .
Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water) .
Advanced Question: How can discrepancies in biological activity data across assay conditions be resolved?
Methodological Answer:
Address inconsistencies using a systematic approach:
- Control Variables : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO cells).
- Dose-Response Curves : Perform triplicate experiments with IC50 calculations (non-linear regression models) to account for variability.
- Statistical Validation : Apply ANOVA or mixed-effects models to assess inter-assay variability .
- Mechanistic Studies : Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular cAMP assays for functional activity) to confirm target engagement .
Advanced Question: What computational strategies predict the binding affinity of this compound to adenosine receptors?
Methodological Answer:
Leverage molecular modeling frameworks:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine A2A receptors, focusing on hydrogen bonding with Gln89 and π-π stacking with Phe167.
- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS/AMBER) to assess stability of the purine-receptor interface under physiological conditions.
- Free Energy Calculations : Apply MM/PBSA or QM/MM methods to estimate ΔGbinding, cross-validated with experimental IC50 values .
Basic Question: What stability-indicating parameters should be monitored for this compound under varying conditions?
Methodological Answer:
Key stability studies include:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (e.g., monitor mass loss above 200°C) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation via HPLC (C18 column, 0.1% TFA/ACN gradient).
- pH Stability : Incubate in buffers (pH 3–9) at 40°C for 14 days; quantify intact compound using LC-MS .
Advanced Question: How can structure-activity relationship (SAR) studies optimize selectivity for kinase isoforms?
Methodological Answer:
SAR optimization requires iterative design:
Analog Synthesis : Systematically modify substituents (e.g., replace benzyl with substituted benzyl or heteroaromatic groups) .
Kinase Panel Screening : Test against 50+ kinases (e.g., CDK2, PKA, PKC) to identify off-target interactions.
Co-crystallography : Resolve X-ray structures of compound-kinase complexes to guide rational modifications (e.g., enhancing hydrophobic contacts with gatekeeper residues) .
Selectivity Indices : Calculate ratios (e.g., IC50 for target vs. non-target kinases) to prioritize analogs with >100-fold selectivity .
Advanced Question: How to reconcile contradictory results in enzymatic vs. cell-based assays?
Methodological Answer:
Resolve contradictions via:
- Permeability Assessment : Measure logP (HPLC) and P-gp efflux ratios (Caco-2 assays) to evaluate cellular uptake.
- Metabolite Profiling : Identify intracellular metabolites (LC-MS/MS) that may act as active/inactive species.
- Target Engagement Probes : Use CETSA (cellular thermal shift assay) to confirm target binding in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
